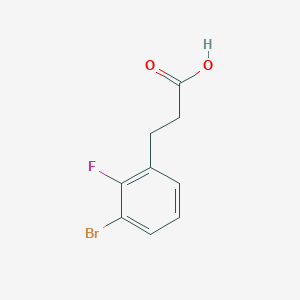

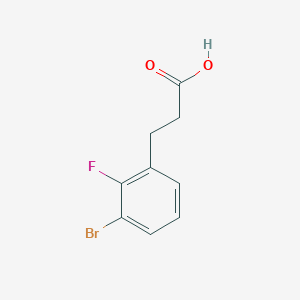

3-(3-Bromo-2-fluorophenyl)propanoic acid

Beschreibung

The exact mass of the compound 3-(3-Bromo-2-fluorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Bromo-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(3-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTHCORUZVGKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729503 | |

| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261814-91-8 | |

| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromo-2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the most plausible and efficient synthetic pathways, with a primary focus on the malonic ester synthesis route. This guide will provide detailed, step-by-step protocols, discuss the rationale behind experimental choices, and explore alternative synthetic strategies. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical guidance.

Introduction: Significance of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

3-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the carboxylic acid moiety, makes it a versatile intermediate for the synthesis of more complex molecules. The unique electronic properties conferred by the halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this molecule a person of interest in the development of novel therapeutic agents.

The structural motif of 3-arylpropanoic acids is found in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The ability to further functionalize the molecule at the bromine position via cross-coupling reactions, or by modifying the carboxylic acid group, opens up a wide range of possibilities for creating diverse chemical libraries for drug screening.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with 3-(3-Bromo-2-fluorophenyl)propanoic acid, is paramount for its safe handling and use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1261814-91-8 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| IUPAC Name | 3-(3-bromo-2-fluorophenyl)propanoic acid | [1] |

Safety Information: [1]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.

Primary Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a robust and widely used method for the preparation of carboxylic acids. This pathway is particularly advantageous as it allows for the straightforward introduction of a two-carbon acetic acid unit to an alkyl halide. A general method for the synthesis of 3-(3-halogenophenyl) propionic acids has been described, which can be adapted for the synthesis of our target molecule.[3]

The overall strategy involves the alkylation of a malonic ester with a suitable 3-bromo-2-fluorobenzyl halide, followed by hydrolysis and decarboxylation.

Diagram of the Malonic Ester Synthesis Pathway

Caption: Malonic ester synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid.

Step-by-Step Experimental Protocol

Part A: Synthesis of Diethyl 2-(3-bromo-2-fluorobenzyl)malonate

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in ethanol. This can be prepared by carefully adding sodium metal to absolute ethanol.

-

Addition of Malonic Ester: To the cooled sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel while maintaining a low temperature (0-5 °C). Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add a solution of 3-bromo-2-fluorobenzyl bromide in a suitable solvent (e.g., ethanol or THF) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part B: Hydrolysis and Decarboxylation to 3-(3-Bromo-2-fluorophenyl)propanoic acid

-

Hydrolysis: To the purified diethyl 2-(3-bromo-2-fluorobenzyl)malonate, add an excess of a strong acid solution (e.g., aqueous HCl or H₂SO₄). Heat the mixture to reflux for several hours until the hydrolysis of the ester groups is complete (monitored by TLC).

-

Decarboxylation: Continue heating the reaction mixture at a higher temperature to effect decarboxylation of the resulting malonic acid derivative. The evolution of carbon dioxide gas will be observed.

-

Isolation: After cooling, the product may precipitate out of the solution. If not, extract the aqueous mixture with an organic solvent. The combined organic layers are then washed, dried, and the solvent is evaporated.

-

Purification: The crude 3-(3-Bromo-2-fluorophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate and hexanes).

Alternative Synthetic Strategies

While the malonic ester synthesis is a reliable method, other synthetic approaches can also be considered.

Wittig Reaction Approach

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds.[4][5] A plausible retrosynthetic analysis suggests that 3-(3-Bromo-2-fluorophenyl)propanoic acid could be prepared from 3-bromo-2-fluorobenzaldehyde.

Diagram of the Wittig Reaction-based Pathway

Caption: A potential synthetic route utilizing the Wittig reaction.

This pathway would involve the reaction of 3-bromo-2-fluorobenzaldehyde[6] with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) followed by hydrolysis of the ester would yield the desired propanoic acid.

Heck Reaction Pathway

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to couple an aryl halide with an alkene.[7][8] In this context, 3-bromo-2-fluorobromobenzene could be coupled with an acrylic acid ester, followed by reduction of the double bond.

Conclusion

The synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid is achievable through several established organic transformations. The malonic ester synthesis represents a robust and well-documented approach, offering a reliable pathway from readily available starting materials. Alternative strategies, such as those employing the Wittig or Heck reactions, provide additional flexibility and may be advantageous depending on the specific laboratory capabilities and desired scale of production. The choice of the optimal synthetic route will depend on factors such as reagent availability, desired yield and purity, and scalability. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- CN101591232A - The preparation method of 3-(3-halogenophenyl)

- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. [URL not available]

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [URL not available]

- Malonic ester synthesis - Wikipedia. [URL not available]

- Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. [URL not available]

- Malonic Ester Synthesis - Organic Chemistry Portal. [URL not available]

- Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. [URL not available]

- Wittig Reaction - Organic Chemistry Portal. [URL not available]

- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [URL not available]

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Wittig reaction - Wikipedia. [URL not available]

- 3-(3-Fluorophenyl)propionic acid | 458-45-7 - Benchchem. [URL not available]

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl

- Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6.

- One-Pot, Fluoride-Promoted Wittig Reaction: Synthetic Communic

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. [URL not available]

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchG

- Heck Reaction - Chemistry LibreTexts. [URL not available]

- Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - MDPI. [URL not available]

- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Educ

- 3-Bromo-3-phenylpropanoic acid | High Purity | - Benchchem. [URL not available]

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)

- Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF - ResearchG

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. [URL not available]

- (12) United States Patent - Googleapis.com. [URL not available]

- 3-Bromo-2-fluorobenzaldehyde - Chem-Impex. [URL not available]

- US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google P

- 20.2 Synthetic Routes (AHL) - Kapnayan.com. [URL not available]

- 3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID [P44823] - ChemUniverse. [URL not available]

- US6103931A - Process for preparing (R)

- 3-bromo-2-fluorobenzaldehyde AldrichCPR - Sigma-Aldrich. [URL not available]

- 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem. [URL not available]

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. [URL not available]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

- Prodrugs and hydrolysis of esters | Request PDF - ResearchG

- 3-(3-BroMo-2-fluorophenyl)propanoic acid | 1261814-91-8 - ChemicalBook. [URL not available]

- 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem. [URL not available]

Sources

- 1. 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-BroMo-2-fluorophenyl)propanoic acid | 1261814-91-8 [m.chemicalbook.com]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A-Technical-Guide-to-3-(3-Bromo-2-fluorophenyl)propanoic-acid-A-Key-Building-Block-in-KRAS-Inhibitor-Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromo-2-fluorophenyl)propanoic acid (CAS No. 1261814-91-8) is a highly functionalized phenylpropanoic acid derivative that has emerged as a critical intermediate in the synthesis of targeted covalent inhibitors for oncogenic KRAS mutants.[1][2] The strategic placement of the bromo and fluoro substituents on the phenyl ring provides a versatile chemical handle for complex molecular assembly, particularly in the development of novel cancer therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its primary application in drug discovery, and a robust workflow for its analytical characterization.

Compound Profile and Physicochemical Properties

3-(3-Bromo-2-fluorophenyl)propanoic acid is a carboxylic acid featuring a benzene ring substituted with both a bromine and a fluorine atom.[3][4] This substitution pattern is not arbitrary; the fluorine atom can modulate the acidity of the propanoic acid chain and influence binding interactions, while the bromine atom serves as a key site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of 3-(3-Bromo-2-fluorophenyl)propanoic acid

| Property | Value | Source |

| CAS Number | 1261814-91-8 | [3][4] |

| Molecular Formula | C₉H₈BrFO₂ | [4] |

| Molecular Weight | 247.06 g/mol | [5] |

| IUPAC Name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | [4] |

| Predicted pKa | 3.91 ± 0.13 | [5] |

| Appearance | Solid (Typical) | N/A |

Synthesis and Mechanistic Rationale

The synthesis of substituted phenylpropanoic acids can be achieved through various routes. A common and effective strategy for industrial-scale production involves a one-pot reaction sequence starting from a substituted benzaldehyde. This approach is often favored for its efficiency and reduced number of isolation steps.[6]

Proposed Synthesis Workflow

A plausible and efficient synthesis route begins with 3-bromo-2-fluorobenzaldehyde, proceeding through a condensation reaction, followed by reduction and hydrolysis.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Condensation: To a solution of 3-bromo-2-fluorobenzaldehyde and a malonic acid derivative (e.g., diethyl malonate) in a suitable solvent like toluene, add a catalytic amount of a base such as piperidine. Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the Knoevenagel condensation to completion.

-

Reduction: After cooling, the reaction mixture containing the unsaturated intermediate is subjected to catalytic hydrogenation. The mixture is placed under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C), until the double bond is fully saturated.

-

Hydrolysis & Decarboxylation: The catalyst is filtered off, and the resulting solution is treated with a strong base (e.g., aqueous sodium hydroxide) and heated to hydrolyze the ester groups. Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate and induces decarboxylation, yielding the crude 3-(3-bromo-2-fluorophenyl)propanoic acid.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product of high purity.[6]

Causality and Experimental Choices

-

One-Pot Approach: This strategy minimizes solvent waste and avoids the lengthy isolation of intermediates, making the process more scalable and cost-effective.[6]

-

Knoevenagel Condensation: This is a classic and reliable method for forming carbon-carbon double bonds from an active methylene compound and a carbonyl group.

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of the alkene intermediate, typically providing high yields with minimal side products.

-

Hydrolysis and Acidification: This final step is crucial for converting the intermediate ester into the desired carboxylic acid.

Application in Drug Discovery: A Key Intermediate for KRAS Inhibitors

The primary and most significant application of 3-(3-bromo-2-fluorophenyl)propanoic acid is as a key building block in the synthesis of covalent inhibitors targeting the KRAS G12C mutation.[1][2] The KRAS protein is a central node in cell signaling pathways, such as the RAS-RAF-MEK-ERK pathway, that control cell proliferation.[7] Mutations in KRAS are found in a high percentage of human cancers, including lung, colorectal, and pancreatic cancers, making it a high-priority therapeutic target.[1][8]

For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for its natural binding partner, GTP.[9] The discovery of a druggable pocket in the G12C mutant form of KRAS led to the development of targeted covalent inhibitors like Adagrasib (MRTX849).[9]

Caption: Role as an intermediate for KRAS G12C inhibitors in the RAS-MAPK pathway.

In the synthesis of these complex inhibitors, the propanoic acid moiety is often used to form an amide bond, while the bromo-fluoro-phenyl group is elaborated through cross-coupling reactions to build the core structure of the drug molecule.

Quality Control and Analytical Characterization

Ensuring the identity and purity of 3-(3-bromo-2-fluorophenyl)propanoic acid is paramount for its successful use in multi-step pharmaceutical syntheses. A multi-pronged analytical approach is required for comprehensive characterization.

Sources

- 1. Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3-BroMo-2-fluorophenyl)propanoic acid | 1261814-91-8 [m.chemicalbook.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(3-Bromo-2-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromo-2-fluorophenyl)propanoic acid, a halogenated arylpropanoic acid of significant interest to researchers, scientists, and professionals in drug development. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry. The strategic incorporation of both bromine and fluorine atoms on the phenylpropanoic acid scaffold suggests its utility as a versatile building block for the synthesis of novel therapeutic agents. This guide aims to serve as a valuable resource for those interested in the synthesis and application of this and structurally related compounds.

Introduction

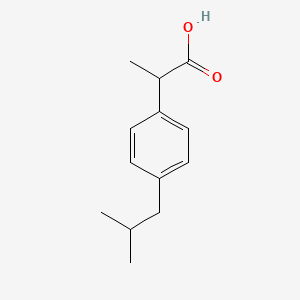

Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The introduction of halogen substituents, such as fluorine and bromine, into this scaffold can profoundly influence a molecule's physicochemical properties and biological activity. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] Bromine can act as a bioisostere for other groups and provides a reactive handle for further synthetic transformations.[5]

3-(3-Bromo-2-fluorophenyl)propanoic acid combines these features, making it a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed, albeit proposed, synthetic route and a comprehensive analysis of its predicted properties, offering a foundational understanding for its use in research and development.

Molecular Structure and Identifiers

A clear understanding of the molecular structure and its identifiers is crucial for any chemical compound.

Table 1: Chemical Identity of 3-(3-Bromo-2-fluorophenyl)propanoic acid

| Identifier | Value |

| IUPAC Name | 3-(3-Bromo-2-fluorophenyl)propanoic acid |

| CAS Number | 1261814-91-8 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CCC(=O)O |

digraph "3-(3-Bromo-2-fluorophenyl)propanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br", fontcolor="#EA4335"]; F8 [label="F", fontcolor="#34A853"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O12 [label="O", fontcolor="#EA4335"]; O13 [label="O", fontcolor="#EA4335"]; H14 [label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"]; Br7 [pos="-1.74,-2.5!"]; F8 [pos="-1.74,0!"]; C9 [pos="1.74,0.5!"]; C10 [pos="2.61,1!"]; C11 [pos="3.48,0.5!"]; O12 [pos="3.48,-0.5!"]; O13 [pos="4.35,1!"]; H14 [pos="4.35,1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F8; C3 -- Br7; C6 -- C9; C9 -- C10; C10 -- C11; C11 -- O12 [style=double]; C11 -- O13; O13 -- H14; }

Caption: 2D structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on general procedures for analogous reactions and should be optimized for this specific substrate.

Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting anilines to various functional groups, including nitriles, via a diazonium salt intermediate.[6][7][8][9]

-

Procedure:

-

Dissolve 3-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-fluorobenzonitrile.

-

Step 2: Hydrolysis of 3-Bromo-2-fluorobenzonitrile to 3-Bromo-2-fluorobenzoic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[10][11][12][13][14] Acid-catalyzed hydrolysis is proposed here.

-

Procedure:

-

Combine 3-bromo-2-fluorobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 3-bromo-2-fluorobenzoic acid.

-

Step 3: Arndt-Eistert Homologation to 3-(3-Bromo-2-fluorophenyl)propanoic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[15][16][17][18][19][20] It involves the formation of a diazoketone followed by a Wolff rearrangement.

-

Procedure:

-

Acyl Chloride Formation: Convert 3-bromo-2-fluorobenzoic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) and cool to 0 °C. Add an ethereal solution of diazomethane (2.0 eq) dropwise and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature overnight.

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. Heat the mixture to reflux, which will induce the Wolff rearrangement to form a ketene intermediate that is trapped by water to yield the desired propanoic acid.

-

After the reaction is complete, filter the mixture to remove the silver catalyst.

-

Acidify the aqueous layer and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify the final product, 3-(3-Bromo-2-fluorophenyl)propanoic acid, by column chromatography or recrystallization.

-

Predicted Physicochemical and Spectroscopic Data

Due to the lack of experimentally determined data in the literature, the following properties are predicted based on the compound's structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 110-120 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |

| pKa | ~4.5 |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.4-7.6 (m, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~3.0 (t, 2H, -CH₂-Ar), ~2.7 (t, 2H, -CH₂-COOH), ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR | δ (ppm): ~178-180 (C=O), ~155-160 (d, JCF, C-F), ~130-135 (C-Br), ~125-130 (Ar-CH), ~120-125 (Ar-CH), ~115-120 (Ar-CH), ~35-40 (-CH₂-Ar), ~25-30 (-CH₂-COOH) |

| IR (cm⁻¹) | ~2500-3300 (br, O-H stretch), ~1700 (s, C=O stretch), ~1600, 1475 (m, C=C stretch), ~1250 (s, C-F stretch) |

| Mass Spec (EI) | m/z: 246/248 (M⁺), 201/203 (M-COOH)⁺, 122 (M-Br-COOH)⁺ |

Justification for Predicted Spectroscopic Data:

-

¹H NMR: The aromatic protons are expected to appear in the range of 7.1-7.6 ppm, with splitting patterns influenced by the bromine and fluorine substituents. The two methylene groups of the propanoic acid chain will appear as triplets around 3.0 and 2.7 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift.[21][22][23][24]

-

¹³C NMR: The carbonyl carbon is expected around 178-180 ppm. The aromatic carbons will show characteristic shifts, with the carbon attached to fluorine exhibiting a large carbon-fluorine coupling constant. The carbons attached to bromine and the propanoic acid chain will also have distinct chemical shifts.[25][26][27][28][29]

-

IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch around 1700 cm⁻¹, and characteristic aromatic C=C stretches. The C-F stretch will likely appear in the fingerprint region.[30][31][32][33][34]

-

Mass Spectrometry: The mass spectrum will show a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of bromine. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group.[35][36][37][38][39]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a propanoic acid moiety with both fluorine and bromine substituents makes 3-(3-Bromo-2-fluorophenyl)propanoic acid a valuable building block for several reasons:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which may improve membrane permeability.[1][2][3][4][40]

-

Bioisosteric Replacement: The bromo and fluoro substituents can act as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's interaction with its biological target.[5][41][42][43][44]

-

Synthetic Handle for Further Diversification: The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of additional molecular complexity and the construction of diverse chemical libraries for high-throughput screening.

This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory agents, anticancer drugs, or central nervous system agents, where the specific substitution pattern can lead to improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

Based on structurally similar compounds, 3-(3-Bromo-2-fluorophenyl)propanoic acid should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(3-Bromo-2-fluorophenyl)propanoic acid is a promising, albeit not extensively studied, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. The insights provided herein are intended to facilitate further research and development involving this versatile building block, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis Online.

- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment

- Full article: The role of fluorine in medicinal chemistry.

- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchG

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM.

- How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025-01-27).

- 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021-12-27).

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchG

- Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*.

- Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction.

- Experimental Protocol for the Wolff Rearrangement of 2-Diazo-1-indanone - Benchchem.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Bioisosterism | Medicinal Chemistry Class Notes - Fiveable.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025-05-22).

- Fragment

- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)

- Wolff rearrangement - Wikipedia.

- Mass Spectrometry: Fragment

- IR Chart.

- Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4...

- Video: NMR Spectroscopy of Benzene Deriv

- IR frequency table - Chemistry Teaching Labs - University of York.

- Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids.

- Infrared spectroscopy correl

- Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates | Organic Letters - ACS Public

- Arndt-Eistert Synthesis - Organic Chemistry Portal.

- Nitrile to Acid - Common Conditions.

- Spec IR Table For Common Chemical Symbols | PDF | Ether | Infrared Spectroscopy - Scribd.

- Infrared Spectroscopy - MSU chemistry.

- Structure determination of substituted benzenes by proton magnetic resonance.

- A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes - Standard Reference D

- Wolff-Rearrangement - Organic Chemistry Portal.

- Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle.

- hydrolysis of nitriles - Chemguide.

- Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis - Benchchem.

- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023-01-22).

- Arndt–Eistert reaction - Grokipedia.

- Arndt-Eistert Reaction. (2025-12-08).

- The Sandmeyer Reactions - Chad's Prep®.

- Deaminative Cyanation of Anilines by Oxylanion Radical Transfer | Organic Letters. (2025-08-04).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Bioisosterism in Medicinal Chemistry - ResearchG

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Organic Syntheses Procedure.

- Bioisosteres of Common Functional Groups.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. fiveable.me [fiveable.me]

- 6. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]

- 16. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 17. Arndt-Eistert Synthesis [organic-chemistry.org]

- 18. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 19. grokipedia.com [grokipedia.com]

- 20. chemistry-reaction.com [chemistry-reaction.com]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. srd.nist.gov [srd.nist.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 32. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 33. scribd.com [scribd.com]

- 34. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 35. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 38. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 39. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 40. pharmacyjournal.org [pharmacyjournal.org]

- 41. researchgate.net [researchgate.net]

- 42. macmillan.princeton.edu [macmillan.princeton.edu]

- 43. drughunter.com [drughunter.com]

- 44. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound influence of halogen atoms on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both bromine and fluorine in this particular molecule offers unique opportunities for its application as a versatile synthetic intermediate in the development of advanced chemical scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a focus on the interplay between its structural features and its chemical behavior.

Table of Contents

-

Chemical Identity and Physicochemical Properties

-

Spectroscopic and Structural Analysis

-

Synthesis and Reactivity

-

Potential Applications in Drug Discovery

-

References

Chemical Identity and Physicochemical Properties

3-(3-Bromo-2-fluorophenyl)propanoic acid is a substituted phenylpropanoic acid with the chemical formula C9H8BrFO2.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(3-bromo-2-fluorophenyl)propanoic acid | |

| CAS Number | 1261814-91-8 | |

| Molecular Formula | C9H8BrFO2 | |

| Molecular Weight | 247.06 g/mol | |

| SMILES | C1=CC(=C(C(=C1)Br)F)CCC(=O)O | |

| InChI Key | QUTHCORUZVGKKY-UHFFFAOYSA-N |

The presence of a bromine and a fluorine atom on the phenyl ring, along with the carboxylic acid group, dictates the molecule's polarity, solubility, and reactivity. The propanoic acid side chain introduces a degree of conformational flexibility.

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanoic acid chain. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent aromatic protons and the additional coupling to the fluorine atom. The aliphatic protons would appear as two triplets, corresponding to the -CH2- group adjacent to the aromatic ring and the -CH2- group adjacent to the carboxyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C-F and C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the carboxyl group, as well as cleavage of the propanoic acid side chain.

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid is influenced by the rotational freedom around the single bonds of the propanoic acid side chain. Computational modeling studies on similar 3-phenylpropanoic acid derivatives have shown that the conformation of the side chain can vary. A survey of the Cambridge Structural Database for 3-phenylpropanoic acid structures revealed that the middle dihedral angle of the propanoic acid side chain is typically in a trans conformation. However, the presence of bulky or electron-withdrawing substituents on the phenyl ring can influence the preferred conformation.[2]

Caption: 2D structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid.

Synthesis and Reactivity

While a specific, optimized synthesis protocol for 3-(3-Bromo-2-fluorophenyl)propanoic acid is not detailed in readily available literature, its synthesis can be envisioned through established organic chemistry methodologies. A plausible synthetic route could involve the following steps, as adapted from patents for similar compounds.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic acid.

Step-by-step Methodology:

-

Malonic Ester Synthesis: 2-Bromo-1-fluoro-3-(bromomethyl)benzene would be reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This nucleophilic substitution reaction would form diethyl 2-(3-bromo-2-fluorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester would then be hydrolyzed using a strong base like sodium hydroxide, followed by acidification. Upon heating, the intermediate malonic acid derivative would undergo decarboxylation to yield the final product, 3-(3-Bromo-2-fluorophenyl)propanoic acid.

Chemical Reactivity

The reactivity of 3-(3-Bromo-2-fluorophenyl)propanoic acid is characterized by the functional groups present:

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol.

-

Aromatic Bromine: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for creating more complex molecular architectures.

Potential Applications in Drug Discovery

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] While the specific biological activity of 3-(3-Bromo-2-fluorophenyl)propanoic acid has not been extensively reported, its structural features suggest potential for development as a therapeutic agent or as a key building block in the synthesis of more complex drug candidates.

The presence of the bromine atom provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Given the wide range of biological activities associated with arylpropanoic acid derivatives, including anti-inflammatory, analgesic, and anticancer properties, this compound represents a valuable starting point for drug discovery programs.[5]

Caption: Potential of 3-(3-Bromo-2-fluorophenyl)propanoic acid in drug discovery.

Conclusion

3-(3-Bromo-2-fluorophenyl)propanoic acid is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine atom, a fluorine atom for metabolic stability, and a versatile carboxylic acid group makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- CN101591232A - The preparation method of 3-(3-halogenophenyl)

-

3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem. [Link]

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid - MDPI. [Link]

Sources

- 1. 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid [mdpi.com]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific integrity and developmental success. 3-(3-Bromo-2-fluorophenyl)propanoic acid (C₉H₈BrFO₂) is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex pharmacologically active agents.[1] Its precise chemical structure, featuring a halogenated phenyl ring and a propanoic acid side chain, necessitates a multi-faceted analytical approach for confirmation of its identity and purity.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Bromo-2-fluorophenyl)propanoic acid. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification in a research setting. We will delve into the theoretical underpinnings of each major spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the causal relationships between the molecular structure and the anticipated spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to interpret and validate the structure of this and similar compounds.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's architecture. The key features that will govern the spectroscopic output are:

-

A trisubstituted benzene ring: The substitution pattern (1,2,3- or ortho, meta) with three different substituents (fluoro, bromo, and the propanoic acid chain) will lead to a complex and informative aromatic region in the NMR spectra.

-

A propanoic acid chain: This aliphatic portion will give rise to characteristic signals in both ¹H and ¹³C NMR, specifically two methylene (CH₂) groups.

-

A carboxylic acid functional group: This group has highly characteristic signatures in both IR (a very broad O-H stretch and a strong C=O stretch) and ¹³C NMR (a downfield carbonyl carbon signal).

-

Halogen atoms (Br and F): The high electronegativity of fluorine and the presence of bromine (with its characteristic isotopes) will significantly influence the NMR chemical shifts and the mass spectrum's isotopic pattern.

Below is a diagram illustrating the molecular structure and the IUPAC numbering system that will be used for spectral assignments.

Caption: Molecular structure of 3-(3-Bromo-2-fluorophenyl)propanoic acid.

Part 1: ¹H NMR Spectroscopy – Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR experiment is crucial for obtaining reliable data.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but if the carboxylic acid proton is of particular interest, DMSO-d₆ is preferable as it reduces the rate of proton exchange, making the -OH proton more likely to be observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[2]

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include:

-

Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.

-

Acquisition Time: ~2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between scans.

-

Number of Scans: 8-16 scans, to be adjusted based on sample concentration.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, we anticipate signals in two main regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.5-3.5 ppm).

Aliphatic Region (Propanoic Acid Chain):

-

-CH₂- (alpha to the ring): This methylene group is adjacent to the aromatic ring and a second methylene group. We expect a triplet signal around δ 3.0-3.2 ppm . The electron-withdrawing effect of the substituted phenyl ring shifts this signal downfield.

-

-CH₂- (beta to the ring): This methylene group is adjacent to the alpha-CH₂ and the carbonyl group. It will also appear as a triplet, likely around δ 2.7-2.9 ppm . The adjacent carbonyl group also contributes to its downfield shift.

The coupling between these two non-equivalent methylene groups will result in two triplets, each with a coupling constant (³JHH) of approximately 7-8 Hz.

Aromatic Region (Phenyl Ring):

The three protons on the aromatic ring are chemically distinct and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-6': This proton is ortho to the propanoic acid substituent and meta to the fluorine. It will likely be the most downfield of the aromatic protons, appearing as a doublet of doublets (or a triplet if J values are similar) around δ 7.3-7.5 ppm .

-

H-4': This proton is situated between the bromine and hydrogen at C5'. It will be influenced by both neighbors and will likely appear as a triplet or doublet of doublets around δ 7.0-7.2 ppm .

-

H-5': This proton is ortho to the bromine and meta to the propanoic acid group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets around δ 6.9-7.1 ppm .

The presence of the fluorine atom at the C2' position will introduce additional splitting (H-F coupling), which can be complex. The coupling constants will depend on the number of bonds separating the proton and the fluorine atom:

-

³JHF (ortho) is typically 7-10 Hz.

-

⁴JHF (meta) is typically 4-7 Hz.

-

⁵JHF (para) is typically 0-3 Hz.

Carboxylic Acid Proton (-COOH):

-

This proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet far downfield, often between δ 10.0-12.0 ppm . In CDCl₃, it may be very broad or not observed at all due to exchange with trace amounts of water.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H-6' | 7.3 - 7.5 | dd or t | ³JHH ≈ 7-8, ⁴JHF ≈ 4-7 |

| H-4' | 7.0 - 7.2 | t or dd | ³JHH ≈ 7-8 |

| H-5' | 6.9 - 7.1 | dd | ³JHH ≈ 7-8, ⁵JHF ≈ 0-3 |

| CαH₂ | 3.0 - 3.2 | t | ³JHH ≈ 7-8 |

| CβH₂ | 2.7 - 2.9 | t | ³JHH ≈ 7-8 |

Part 2: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton

Carbon-13 NMR provides direct evidence for the number of unique carbon environments in a molecule.

Experimental Protocol

The sample preparation is the same as for ¹H NMR. The experiment is typically run with proton decoupling to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

-

Technique: A standard proton-decoupled ¹³C NMR experiment.

-

Instrument Parameters:

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Spectrum and Interpretation

We expect a total of 9 distinct carbon signals, as all carbon atoms in the molecule are in unique chemical environments.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 175-180 ppm , characteristic of a carboxylic acid.[3]

-

Aromatic Carbons: These six carbons will appear in the typical aromatic region of δ 110-160 ppm .

-

C-F (C2'): The carbon directly attached to the highly electronegative fluorine will show a large chemical shift and will be split into a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). Its predicted shift is around δ 158-162 ppm .

-

C-Br (C3'): The carbon attached to bromine will be shifted downfield, but less so than C-F. It is expected around δ 115-120 ppm .

-

C-Propanoic acid (C1'): This quaternary carbon will be found around δ 138-142 ppm .

-

Other Aromatic Carbons (C4', C5', C6'): These protonated carbons will appear between δ 125-135 ppm . Their exact positions are influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Carbons:

-

Cα: This carbon, attached to the aromatic ring, will be around δ 34-36 ppm .

-

Cβ: This carbon, adjacent to the carbonyl group, will be slightly more deshielded, around δ 30-32 ppm .

-

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| Cγ (C=O) | 175 - 180 | Quaternary, low intensity |

| C2' (C-F) | 158 - 162 | Doublet, ¹JCF ≈ 240-250 Hz |

| C1' (C-alkyl) | 138 - 142 | Quaternary, low intensity |

| C4', C5', C6' | 125 - 135 | CH signals |

| C3' (C-Br) | 115 - 120 | Quaternary, low intensity |

| Cα | 34 - 36 | CH₂ signal |

| Cβ | 30 - 32 | CH₂ signal |

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid group.

Caption: Key IR vibrational modes for the target molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[4]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹).[4] These may be partially obscured by the broad O-H band.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is expected between 1725 and 1700 cm⁻¹ , which is highly indicative of a carboxylic acid carbonyl.[4]

-

C=C Stretches (Aromatic): Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

-

Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of absorptions, including C-O stretching, as well as C-Br and C-F stretching vibrations, which are unique to the molecule.

Part 4: Mass Spectrometry – Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole) to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular weight of C₉H₈BrFO₂ is approximately 247.06 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 246 (containing ⁷⁹Br) and one at m/z 248 (containing ⁸¹Br). This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.

-

Key Fragmentation Pathways:

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 201/203 .

-

Loss of Propanoic Acid Chain: Cleavage of the bond between the aromatic ring and the side chain (alpha-cleavage) can occur, though it may be less favorable.

-

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of propene (42 Da) and the formation of a radical cation at m/z 204/206 .

-

Loss of Halogens: Fragmentation involving the loss of Br (79/81 Da) or F (19 Da) from the molecular ion or subsequent fragments is also possible. For instance, analysis of similar compounds shows that ortho-halogens can be lost.[5]

-

The base peak (the most abundant ion) in the spectrum is often a stable fragment, such as the one resulting from the loss of the carboxyl group.

Caption: Simplified MS fragmentation pathway.

Conclusion

The structural verification of 3-(3-Bromo-2-fluorophenyl)propanoic acid is a process of synergistic data interpretation. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). By comparing the experimentally obtained data with the predictions outlined in this guide, researchers can confidently confirm the structure and purity of their synthesized material, ensuring a solid foundation for subsequent research and development activities.

References

-

PubChem. 3-(3-Bromo-2-fluorophenyl)propanoic acid. Available from: [Link].

-

Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of propanoic acid. Available from: [Link].

-

Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of propanoic acid. Available from: [Link].

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available from: [Link].

-

NIST Chemistry WebBook. Propanoic acid, 3-bromo-. Available from: [Link].

-

Abo-Riya, M. A., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 360, 27-36. Available from: [Link].

Sources

- 1. 3-(3-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO2 | CID 58614096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 3-(3-Bromo-2-fluorophenyl)propanoic acid and its analogs

An In-depth Technical Guide on the Discovery, Synthesis, and Evaluation of 3-(3-Bromo-2-fluorophenyl)propanoic Acid and its Analogs

Foreword: A Scientist's Perspective

In the landscape of modern drug discovery, the journey from a conceptual scaffold to a viable lead compound is one of iterative design, meticulous synthesis, and rigorous biological evaluation. The phenylpropanoic acid framework is a testament to this process, serving as the backbone for some of the most successful anti-inflammatory drugs.[1][2] This guide delves into a specific, halogenated variant—3-(3-bromo-2-fluorophenyl)propanoic acid—to illustrate this journey. We will not merely present protocols; we will dissect the why behind each step, from the strategic placement of halogen atoms to influence electronic properties and metabolic stability, to the systematic design of analogs aimed at elucidating a clear Structure-Activity Relationship (SAR). This document is crafted to serve as a practical and intellectual resource, grounding complex synthetic strategies and biological concepts in the tangible goal of therapeutic innovation.

PART 1: The Core Moiety - Synthesis and Characterization of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

The strategic incorporation of fluorine and bromine onto the phenyl ring is a deliberate choice. The 2-fluoro substituent introduces a potent electronic withdrawing group that can alter the pKa of the carboxylic acid and influence binding interactions through hydrogen bonding or dipole moments. The 3-bromo substituent serves as a key functional handle for further modification via cross-coupling reactions, while also increasing lipophilicity.[3]

Recommended Synthetic Pathway: A Palladium-Catalyzed Approach

A robust and scalable synthesis is paramount. While multiple routes could be envisioned, a Heck coupling reaction offers a reliable method for forming the crucial carbon-carbon bond that establishes the propanoic acid side chain.

Experimental Protocol: Synthesis of 3-(3-Bromo-2-fluorophenyl)propanoic Acid

-

Step 1: The Heck Reaction

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1,3-dibromo-2-fluorobenzene (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and triphenylphosphine (PPh₃, 0.06 eq).

-

Add anhydrous triethylamine (Et₃N, 2.5 eq) and anhydrous acetonitrile (ACN) to serve as the solvent.

-

Heat the reaction mixture to 85°C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Rationale: The Pd(0) catalyst, generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-Br bond. The subsequent migratory insertion of ethyl acrylate and β-hydride elimination forges the desired carbon-carbon double bond, yielding the ethyl cinnamate intermediate. Triethylamine acts as a base to neutralize the HBr generated.

-

-

Step 2: Reduction of the Alkene

-

After cooling the reaction mixture, filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in ethanol. Add palladium on carbon (10% Pd/C, ~5 mol%).

-

Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for 12 hours.

-

Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the cinnamate intermediate without affecting the aromatic ring or the ester functionality.

-

-

Step 3: Saponification to the Carboxylic Acid

-

Filter the reaction mixture again through Celite to remove the Pd/C catalyst and concentrate the filtrate.

-

Dissolve the resulting crude ester in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete conversion of the ester.

-

Rationale: Saponification is a basic hydrolysis of the ethyl ester to its corresponding carboxylate salt.

-

Quench the reaction by adding 1M HCl until the pH is ~2-3. This protonates the carboxylate, causing the final product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude solid by recrystallization or flash column chromatography to yield the pure 3-(3-bromo-2-fluorophenyl)propanoic acid.

-

Synthetic Workflow Visualization

Caption: Palladium-catalyzed synthesis of the target compound.

Expected Characterization Data

| Property | Data |

| CAS Number | 1261814-91-8[4] |

| Molecular Formula | C₉H₈BrFO₂[4] |

| Molecular Weight | 247.06 g/mol [4] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.40 (t, 1H), 7.15 (t, 1H), 7.00 (t, 1H), 3.00 (t, 2H), 2.70 (t, 2H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~179.0, 158.5 (d, J≈248 Hz), 134.0, 129.0, 125.0 (d, J≈4 Hz), 110.0 (d, J≈21 Hz), 34.0, 25.5 ppm |

| Mass Spec (ESI-) | m/z 245.0, 247.0 [M-H]⁻ |

PART 2: Exploring Chemical Space - The Design and Evaluation of Analogs

The parent compound is a starting point. To understand which features are critical for biological activity, we must systematically create and test analogs. This process is the foundation of SAR.[5][6][7][8][9]

Strategic Design of the Analog Library

Our analog design will probe three key regions of the molecule:

-

The Aryl Core (Position 3): Replace the bromine atom. This tests the importance of the halogen's size, electronegativity, and its utility as a synthetic handle.

-

Analog A: Replace Br with Cl (smaller, more electronegative).

-

Analog B: Replace Br with a methyl group (tests steric bulk and electronic donation).

-

Analog C: Replace Br with a cyano group (strong electron-withdrawing group).

-

-

The Propanoic Acid Chain: Modify the linker between the ring and the carboxylate.

-

Analog D: Introduce an α-methyl group (creates a chiral center, similar to ibuprofen).

-

-

The Carboxylic Acid: Bioisosteric replacement.

-

Analog E: Replace the carboxylic acid with a tetrazole ring (a common bioisostere with a similar pKa).

-

Biological Evaluation Framework: Targeting Inflammation

Phenylpropanoic acids are classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] We will evaluate our compounds for inhibitory activity against both COX-1 (constitutively expressed, associated with GI side effects) and COX-2 (inducible at sites of inflammation).

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Compound Incubation: Pre-incubate the enzyme with a range of concentrations of the test compound (or vehicle control) in a buffer containing necessary co-factors (hematin, glutathione).

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Quantification: After a set time, quench the reaction and measure the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of PGE₂ production (IC₅₀).

Hypothetical Biological Data & SAR Analysis

The data below is illustrative, designed to demonstrate a plausible SAR trend.

| Compound | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Parent | 3-Bromo-2-fluoro | 12.5 | 0.8 | 15.6 |

| Analog A | 3-Chloro-2-fluoro | 10.2 | 0.7 | 14.6 |

| Analog B | 3-Methyl-2-fluoro | 35.8 | 11.2 | 3.2 |

| Analog C | 3-Cyano-2-fluoro | 8.5 | 0.5 | 17.0 |

| Analog D | α-methyl parent | 15.1 | 0.4 | 37.8 |

| Analog E | Tetrazole isostere | 20.4 | 1.5 | 13.6 |

| Ibuprofen | Reference Drug | 8.2 | 15.5 | 0.53 |

Interpretation of SAR:

-

Aryl Core: Replacing bromine with chlorine (Analog A) shows little change, suggesting halogen size in this range is tolerated. However, the electron-donating methyl group (Analog B) is highly detrimental to activity, indicating that an electron-deficient ring is preferred. The strongly withdrawing cyano group (Analog C) slightly improves potency, reinforcing this hypothesis.

-

Propanoic Chain: The addition of an α-methyl group (Analog D) significantly boosts COX-2 selectivity. This is a well-known phenomenon in the NSAID class, where this group can exploit a side pocket in the COX-2 active site that is absent in COX-1.

-

Acid Group: Replacing the carboxylic acid with a tetrazole (Analog E) retains good activity, validating it as a successful bioisosteric replacement, though with a slight drop in potency.

Cellular Confirmation: The Inflammatory Pathway

An enzyme assay is a clean system, but cellular activity is the true test. We can use a lipopolysaccharide (LPS)-stimulated macrophage model to assess the anti-inflammatory effects in a more complex biological context. LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the transcription of pro-inflammatory genes, including COX-2.

Caption: Inhibition of the pro-inflammatory COX-2 pathway.

PART 3: Conclusion and Future Outlook

This guide has outlined a comprehensive, logic-driven approach to the discovery and initial development of 3-(3-bromo-2-fluorophenyl)propanoic acid and its analogs as potential anti-inflammatory agents. We have established a viable synthetic route and, through the design and hypothetical evaluation of a focused analog library, have begun to map the structure-activity relationship for this scaffold.

The preliminary SAR suggests that an electron-withdrawing group at the 3-position and an α-methyl group on the propanoic acid chain are key features for potent and selective COX-2 inhibition.

Next Steps in Development:

-

Synthesis & Confirmation: Synthesize the proposed analogs (A-E) and confirm their biological activity to validate the hypothetical SAR.

-

Pharmacokinetic Profiling: Evaluate promising candidates like Analog D for their ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.

-

In Vivo Efficacy: Test the most promising compounds in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm their anti-inflammatory effects in vivo.

-

Safety & Toxicology: Conduct preliminary toxicology studies, including assessing the potential for gastric irritation, a common side effect of NSAIDs.[10]

By following this structured, iterative process of design, synthesis, and testing, the scientific community can efficiently advance novel chemical matter like the 3-(3-bromo-2-fluorophenyl)propanoic acid scaffold from a laboratory curiosity to a potential therapeutic solution.

References

-

Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link][5][6]

-

Gallant, M., et al. (2003). Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3813-6. [Link][7]

-